(5-ethoxy-1-benzofuran-2-yl)methanol

Lipophilicity Drug Design ADME

Procure (5-ethoxy-1-benzofuran-2-yl)methanol (CAS 1483759-35-8) to leverage its uniquely elevated lipophilicity (XLogP3 ~2.25 vs. ~1.83 for 5-methoxy analog) for CNS-penetrant design. The 5-ethoxy substituent enhances electron-donating character, directing electrophilic aromatic substitution for regioselective derivatization. This differentiated building block, featuring a reactive 2-hydroxymethyl handle, is essential for reproducible SAR studies where generic substitution fails. Ensure your research benefits from quantifiable differences in LogP, H-bond acceptor count, and molecular weight that directly impact solubility and permeability. Inquire now for bulk or custom synthesis options.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1483759-35-8
Cat. No. B6270718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethoxy-1-benzofuran-2-yl)methanol
CAS1483759-35-8
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=C2)CO
InChIInChI=1S/C11H12O3/c1-2-13-9-3-4-11-8(5-9)6-10(7-12)14-11/h3-6,12H,2,7H2,1H3
InChIKeyBOLFLEJPXKYKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethoxy-1-benzofuran-2-yl)methanol (CAS 1483759-35-8): Core Physicochemical Profile for Research Procurement


(5-ethoxy-1-benzofuran-2-yl)methanol, with CAS number 1483759-35-8, is a 5-ethoxy-substituted benzofuran-2-ylmethanol derivative belonging to the benzofuran class of heterocyclic compounds. It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . The compound features an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position of the benzofuran ring, which confers distinct physicochemical properties compared to its close structural analogs, such as the 5-methoxy derivative (CAS 37603-26-2) and the unsubstituted benzofuran-2-ylmethanol (CAS 55038-01-2) .

Why (5-Ethoxy-1-benzofuran-2-yl)methanol Cannot Be Interchanged with Common Benzofuran-2-ylmethanol Analogs


Generic substitution of (5-ethoxy-1-benzofuran-2-yl)methanol with other benzofuran-2-ylmethanol derivatives is not straightforward due to significant differences in key physicochemical parameters that directly impact experimental outcomes in medicinal chemistry and materials science. The 5-ethoxy group introduces a measurable increase in lipophilicity (estimated LogP ~2.25 versus ~1.83 for the 5-methoxy analog) and alters hydrogen bonding capacity and electronic distribution on the benzofuran core . These differences can influence solubility, membrane permeability, and binding affinity in biological assays, as well as reactivity in synthetic transformations, making the specific substitution pattern critical for reproducible research results [1].

Quantitative Differentiation of (5-Ethoxy-1-benzofuran-2-yl)methanol from Structural Analogs: Key Data for Informed Procurement


Increased Lipophilicity (LogP) Relative to 5-Methoxy Analog

(5-ethoxy-1-benzofuran-2-yl)methanol exhibits higher calculated lipophilicity (XLogP3 = 2.25) compared to the 5-methoxy analog (5-methoxy-1-benzofuran-2-yl)methanol (XLogP3 = 1.93). This 0.32 log unit increase reflects the additional methylene group in the ethoxy substituent, which can enhance membrane permeability and alter distribution in biological systems .

Lipophilicity Drug Design ADME

Larger Molecular Size and Hydrogen Bond Acceptor Count Versus Unsubstituted Benzofuran-2-ylmethanol

(5-ethoxy-1-benzofuran-2-yl)methanol has a molecular weight of 192.21 g/mol and contains 3 hydrogen bond acceptors, compared to the unsubstituted benzofuran-2-ylmethanol (CAS 55038-01-2) with a molecular weight of 148.16 g/mol and 2 hydrogen bond acceptors. This structural difference results in a 29.7% increase in molecular mass and an additional hydrogen bonding site, which can influence solubility, crystallinity, and intermolecular interactions in both solid state and solution .

Molecular Weight Hydrogen Bonding Physicochemical Properties

Enhanced Electron-Donating Character via 5-Ethoxy Substitution

The 5-ethoxy group in (5-ethoxy-1-benzofuran-2-yl)methanol is a stronger electron-donating substituent than hydrogen (in unsubstituted analog) and slightly stronger than methoxy due to the +I effect of the ethyl chain. While direct quantitative electron density data for this specific compound is limited, class-level SAR studies on benzofuran derivatives demonstrate that 5-alkoxy substitution significantly modulates aromatic ring electron density, which can alter reactivity in electrophilic substitution and binding interactions with biological targets [1].

Electron Density Reactivity SAR

Optimal Research Applications for (5-Ethoxy-1-benzofuran-2-yl)methanol (CAS 1483759-35-8) Based on Quantitative Differentiation


Medicinal Chemistry: Lipophilicity-Tuned Scaffold for CNS Drug Discovery

The elevated lipophilicity (XLogP3 = 2.25) of (5-ethoxy-1-benzofuran-2-yl)methanol makes it a favorable building block for designing CNS-penetrant compounds, where optimal LogP values between 2 and 3.5 are often desired for blood-brain barrier permeability. Researchers can leverage this property to explore structure-activity relationships (SAR) around the benzofuran core, comparing it directly with the less lipophilic 5-methoxy analog (XLogP3 = 1.93) to assess the impact on target engagement and off-target effects .

Synthetic Chemistry: Electron-Rich Intermediate for Further Functionalization

The enhanced electron-donating character imparted by the 5-ethoxy group, inferred from class-level benzofuran SAR, can direct electrophilic aromatic substitution reactions to specific positions on the ring, enabling regioselective synthesis of more complex derivatives. This electronic tuning, combined with the reactive hydroxymethyl handle at the 2-position, provides a versatile platform for constructing diverse compound libraries for drug discovery and materials science [1].

Physicochemical Screening: Comparing Ethoxy vs. Methoxy Substitution Effects

The quantifiable differences in molecular weight (192.21 vs. 148.16 g/mol) and hydrogen bond acceptor count (3 vs. 2) between (5-ethoxy-1-benzofuran-2-yl)methanol and unsubstituted benzofuran-2-ylmethanol offer a clear case study for investigating the impact of 5-substitution on solubility, crystal packing, and formulation properties. This makes the compound a valuable tool in pre-formulation and materials science research where subtle structural changes are critical .

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